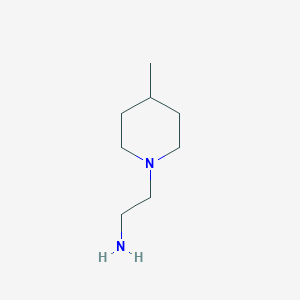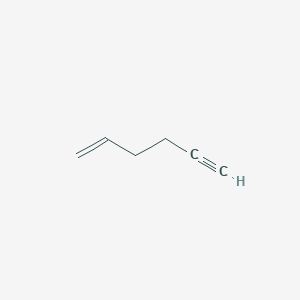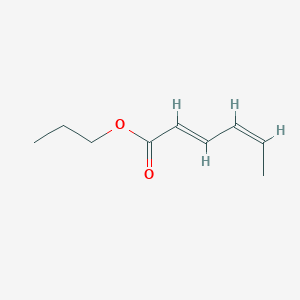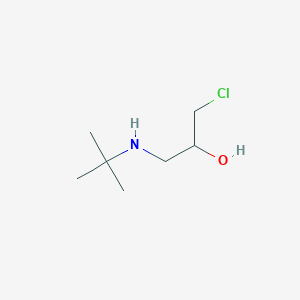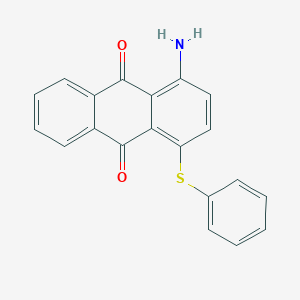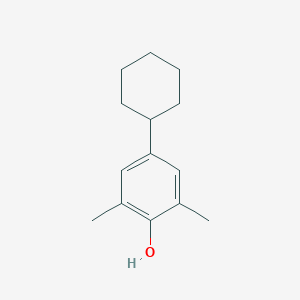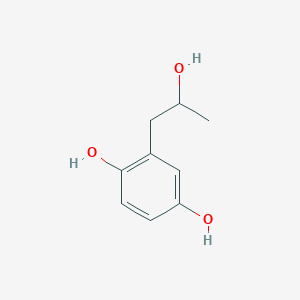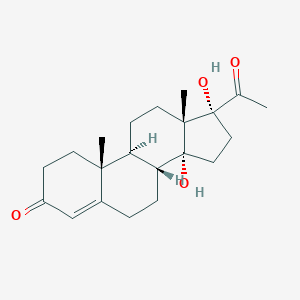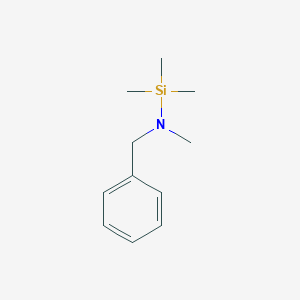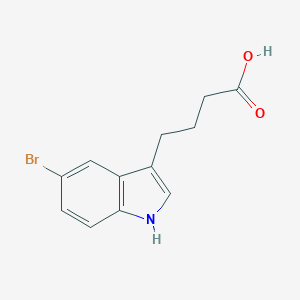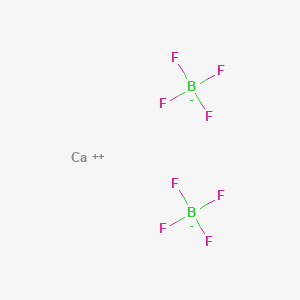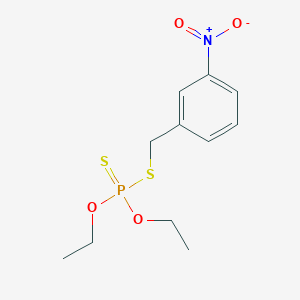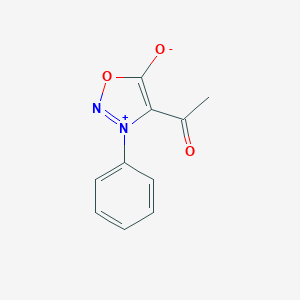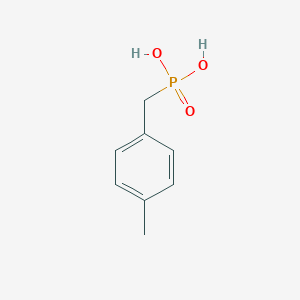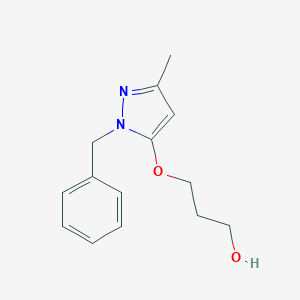
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-, commonly known as PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. PBP is a derivative of propanol and has a pyrazole ring attached to it, which gives it unique biochemical properties.
科学研究应用
PBP has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, PBP has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. PBP has also been shown to have anticancer properties, and it can be used as a chemotherapeutic agent. In agriculture, PBP can be used as a plant growth regulator, and it can improve crop yield and quality. In material science, PBP can be used as a building block for the synthesis of new materials with unique properties.
作用机制
The mechanism of action of PBP is not fully understood, but it is believed to act through the modulation of various signaling pathways. PBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by PBP can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
生化和生理效应
PBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBP can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death. PBP has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which can lead to the inhibition of inflammation. In vivo studies have shown that PBP can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
PBP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. PBP has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments. However, PBP has some limitations as well. It can be unstable in certain solvents and can degrade over time. PBP can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on PBP. One direction is to further investigate the mechanism of action of PBP and its interaction with various signaling pathways. Another direction is to explore the potential use of PBP as a therapeutic agent for various diseases such as cancer, inflammation, and pain. The development of new PBP derivatives with improved pharmacological properties is also an area of interest. Finally, the use of PBP as a building block for the synthesis of new materials with unique properties is another promising direction for future research.
合成方法
The synthesis of PBP is a multi-step process that involves the reaction of propanol with various reagents. The most common method of synthesizing PBP is through the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with propanol to obtain PBP. The purity and yield of PBP can be improved by using different solvents and purification techniques.
属性
CAS 编号 |
15083-36-0 |
|---|---|
产品名称 |
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)- |
分子式 |
C14H18N2O2 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
3-(2-benzyl-5-methylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C14H18N2O2/c1-12-10-14(18-9-5-8-17)16(15-12)11-13-6-3-2-4-7-13/h2-4,6-7,10,17H,5,8-9,11H2,1H3 |
InChI 键 |
RJPPLQKWBIGOQI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
规范 SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
其他 CAS 编号 |
15083-36-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



